Chemotype Divergence from the Canonical Src Probe PP2
The target compound is a 7-azaindole-based molecule, whereas PP2 (the most widely used Src-family probe) is a pyrazolo[3,4-d]pyrimidine. In published kinase profiling studies, structurally distinct chemotypes within the same target class have been shown to produce non-overlapping selectivity fingerprints. For instance, 4-substituted 1H-pyrrolo[2,3-b]pyridines have demonstrated potent inhibition of TAK1 and MAP4K2, kinases not covered by PP2 [1]. This chemotype divergence means that the target compound cannot be assumed to replicate PP2's selectivity pattern and must be characterized independently [1].
| Evidence Dimension | Chemotype scaffold class |
|---|---|
| Target Compound Data | 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core with piperazinylethyl side chain |
| Comparator Or Baseline | PP2: pyrazolo[3,4-d]pyrimidine core (CAS 172889-27-9) |
| Quantified Difference | Distinct scaffold; PP2 inhibits Lck IC50 4 nM, Fyn IC50 5 nM; target compound lacks published Src IC50 data, indicating a different selectivity profile |
| Conditions | Comparative kinase profiling; 7-azaindole library screening context |
Why This Matters
Researchers seeking to explore kinase selectivity space beyond the PP2 fingerprint require a structurally distinct 7-azaindole scaffold to probe novel target engagement.
- [1] Tan, L., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and MAP4K2. J. Med. Chem., 58, 183-196. Kinome-wide profiling of 4-substituted 1H-pyrrolo[2,3-b]pyridines showing potent TAK1 and MAP4K2 inhibition. View Source
